molecular formula C10H12ClNO3 B8228986 methyl 4-amino-5-chloro-2-ethoxybenzoate

methyl 4-amino-5-chloro-2-ethoxybenzoate

Cat. No.: B8228986
M. Wt: 229.66 g/mol
InChI Key: NMGBXFJAUQDKNO-UHFFFAOYSA-N
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Description

methyl 4-amino-5-chloro-2-ethoxybenzoate is an organic compound with the molecular formula C10H12ClNO3 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with amino, chloro, and ethoxy groups, and the carboxyl group is esterified with methanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-amino-5-chloro-2-ethoxy-, methyl ester typically involves the esterification of 4-amino-5-chloro-2-ethoxybenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-amino-5-chloro-2-ethoxybenzoic acid+methanolH2SO4benzoic acid, 4-amino-5-chloro-2-ethoxy-, methyl ester+water\text{4-amino-5-chloro-2-ethoxybenzoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{benzoic acid, 4-amino-5-chloro-2-ethoxy-, methyl ester} + \text{water} 4-amino-5-chloro-2-ethoxybenzoic acid+methanolH2​SO4​​benzoic acid, 4-amino-5-chloro-2-ethoxy-, methyl ester+water

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

methyl 4-amino-5-chloro-2-ethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives, depending on the nucleophile used.

Scientific Research Applications

methyl 4-amino-5-chloro-2-ethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-amino-5-chloro-2-ethoxy-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups on the benzene ring can participate in hydrogen bonding and electrostatic interactions, respectively, which can influence the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 2-amino-5-chloro-, methyl ester: Similar structure but with different substitution pattern.

    Benzoic acid, 2-chloro-, methyl ester: Lacks the amino and ethoxy groups.

    Methyl 4-(acetylamino)-5-chloro-2-ethoxybenzoate: Contains an acetylamino group instead of an amino group.

Uniqueness

methyl 4-amino-5-chloro-2-ethoxybenzoate is unique due to the specific combination of functional groups on the benzene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4-amino-5-chloro-2-ethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3/c1-3-15-9-5-8(12)7(11)4-6(9)10(13)14-2/h4-5H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGBXFJAUQDKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)OC)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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